molecular formula C19H18ClN5 B3001578 N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 896598-07-5

N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B3001578
CAS No.: 896598-07-5
M. Wt: 351.84
InChI Key: ZXPYYWSIONQRSE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine is a synthetic heterocyclic compound characterized by a complex tricyclic framework containing four nitrogen atoms (tetrazatricyclo system) and substituted aryl and alkyl groups. The compound’s structure includes a 3-chloro-4-methylphenyl moiety attached to the hexaen-6-amine group, with additional methyl substituents at positions 4, 11, and 13.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-10-5-6-14(9-15(10)20)23-16-8-13(4)22-19-17-11(2)7-12(3)21-18(17)24-25(16)19/h5-9,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPYYWSIONQRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step reactions. One common method includes the condensation of 3-chloro-4-methylphenylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Tetrazatricyclo[7.4.0.0²,⁷] 3-chloro-4-methylphenyl, 4/11/13-methyl C₂₁H₂₂ClN₅ 403.88
N-(4-methoxyphenyl)-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaen-6-amine Tetrazatricyclo[7.4.0.0²,⁷] 4-methoxyphenyl, thia substitution C₂₀H₁₉N₅OS 401.47
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Quinazoline 3-chloro-4-fluorophenyl, methoxy, nitro C₁₅H₁₀ClFN₄O₃ 364.72
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine 4-chlorophenyl, trichloromethyl C₁₅H₁₀Cl₄N₂O 394.06

Key Observations :

  • Core Flexibility vs.
  • Substituent Effects : The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, distinct from the 4-methoxyphenyl group in the thia analogue, which provides electron-donating properties .
  • Bioactivity Implications : Quinazoline derivatives (e.g., ) with nitro and methoxy groups exhibit kinase inhibitory activity, suggesting that the target compound’s chloro-methylphenyl and methyl groups may similarly modulate enzyme interactions .

Physicochemical Properties

Table 2: Spectral and Solubility Data

Compound NMR Shifts (¹H/¹³C) LogP (Predicted) Solubility (mg/mL)
Target Compound δ 7.25 (aryl-H), δ 2.35 (CH₃) 3.8 <0.1 (DMSO)
Thia Analogue δ 7.12 (aryl-H), δ 3.75 (OCH₃) 2.9 0.5 (DMSO)
Quinazoline Derivative δ 8.10 (quinazoline-H), δ 3.90 (OCH₃) 4.2 0.3 (DMSO)

Key Observations :

  • The target compound’s low solubility aligns with its high logP, typical of lipophilic tricyclic systems.
  • Methoxy groups (e.g., in the thia analogue) improve solubility compared to chloro-methyl substitutions .

Bioactivity and Target Interactions

Molecular networking and bioactivity clustering () suggest that structural similarities correlate with shared modes of action. For example:

  • Thia analogues exhibit antioxidant properties, but the target compound’s nitrogen-rich core may favor interactions with heme-containing enzymes .

Computational Predictions

Virtual screening () indicates that tetrazatricyclo systems with methyl and chloro substituents may exhibit enhanced binding to hydrophobic protein pockets compared to oxadiazines or quinazolines. However, steric hindrance from the 3-chloro-4-methylphenyl group could limit accessibility to certain targets .

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